molecular formula C10H17NO2Si B1389971 2,3-Dimethoxy-5-(trimethylsilyl)pyridine CAS No. 1131335-75-5

2,3-Dimethoxy-5-(trimethylsilyl)pyridine

Cat. No. B1389971
M. Wt: 211.33 g/mol
InChI Key: IYTUSKULIVGDAI-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-(trimethylsilyl)pyridine is an organic compound with the molecular formula C10H17NO2Si . It is commonly used as a catalyst in chemical reactions.


Molecular Structure Analysis

The molecular weight of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine is 211.33 g/mol . The InChI representation of its structure is InChI=1S/C10H17NO2Si/c1-12-9-6-8 (14 (3,4)5)7-11-10 (9)13-2/h6-7H,1-5H3 .


Physical And Chemical Properties Analysis

2,3-Dimethoxy-5-(trimethylsilyl)pyridine has a molecular weight of 211.33 g/mol . It has a topological polar surface area of 31.4 Ų and a complexity of 182 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Safety And Hazards

2,3-Dimethoxy-5-(trimethylsilyl)pyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety pictograms associated with it are GHS07, and the signal word is "Warning" . The hazard statements are H302 - H319, and the precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

(5,6-dimethoxypyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2Si/c1-12-9-6-8(14(3,4)5)7-11-10(9)13-2/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUSKULIVGDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673839
Record name 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-5-(trimethylsilyl)pyridine

CAS RN

1131335-75-5
Record name 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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